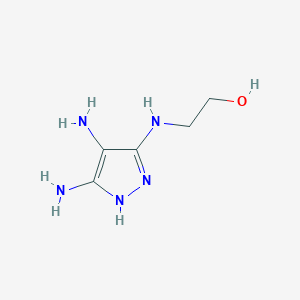
Leachianone G
Übersicht
Beschreibung
Leachianone G is a tetrahydroxyflavanone that has hydroxy groups at the 2’-, 4’-, 5- and 7-positions and a prenyl group at the 8-position . It is a member of 4’-hydroxyflavanones and a (2S)-flavan-4-one . It is functionally related to a (S)-naringenin . Leachianone G is a natural product found in Lespedeza cyrtobotrya, Morus alba, and Sophora flavescens .
Synthesis Analysis
Leachianone G 2′′-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme, was identified in Sophora flavescens Ait. cultured cells . The enzyme transfers a dimethylallyl group to the 2′′ position of another dimethylallyl group attached at position 8 of Leachianone G to form sophoraflavanone G, a branched monoterpenoid-conjugated flavanone characteristic to this plant .
Molecular Structure Analysis
The molecular formula of Leachianone G is C20H20O6 . Its molecular weight is 356.4 g/mol . The IUPAC name is (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one .
Chemical Reactions Analysis
Currently, there is limited information available on the chemical reactions involving Leachianone G .
Wissenschaftliche Forschungsanwendungen
Prenyl Side-Chain Elongation Enzyme
Leachianone G (LG) 2′′-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme, was identified in Sophora flavescens Ait. cultured cells . The enzyme transfers a dimethylallyl group to the 2′′ position of another dimethylallyl group attached at position 8 of LG to form sophoraflavanone G, a branched monoterpenoid-conjugated flavanone characteristic to this plant .
Antioxidant Activity
Leachianone G has been studied for its potential as an antioxidant agent . It revealed IC 50 values in the range of 14.08 to 28.84 μM, while the positive controls Trolox and L-ascorbic acid exhibited IC 50 values of 24.57 ± 0.11 and 28.86 ± 0.02 μM .
Antibacterial Activity
Research indicates that Leachianone G has antibacterial activity . It can have a certain therapeutic effect on some bacterial infections .
Anti-inflammatory Activity
Leachianone G also exhibits anti-inflammatory activity . This makes it potentially useful in the treatment of diseases characterized by inflammation .
Antitumor Activity
Leachianone G may have antitumor properties . This suggests that it could be used in cancer treatment, although more research is needed to confirm this .
Antiviral Activity
Leachianone G has been found to have antiviral activity . It can be effective against some viral infections .
Blood Sugar Regulation
Leachianone G may have a regulatory effect on blood sugar . This suggests potential applications in the management of diabetes .
Blood Pressure Regulation
Leachianone G may also help regulate blood pressure . This could make it useful in the treatment of hypertension .
Wirkmechanismus
Target of Action
Leachianone G, a natural product belonging to the class of bitter substances, is primarily known for its antiviral activity . It has shown potent antiviral activity against the herpes simplex type 1 virus (HSV-1) . Therefore, the primary target of Leachianone G is HSV-1.
Mode of Action
Leachianone G interacts with HSV-1 by inhibiting its replication
Biochemical Pathways
Leachianone G is involved in the biosynthesis of flavonoids, a class of plant secondary metabolites. It is a product of the enzyme Leachianone G 2’‘-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme identified in Sophora flavescens Ait. cultured cells . This enzyme transfers a dimethylallyl group to the 2’’ position of another dimethylallyl group attached at position 8 of Leachianone G to form sophoraflavanone G .
Result of Action
Leachianone G exhibits various biological activities, including antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral effects . It can exert therapeutic effects on certain bacterial and viral infections . This compound may also have anticancer properties and regulatory effects on blood sugar and blood pressure .
Action Environment
The action of Leachianone G can be influenced by various environmental factors. For instance, the extraction process of Leachianone G from plants like Areca catechu can be affected by factors such as solvent type, extraction time, and temperature . .
Safety and Hazards
The safety data sheet for Leachianone G advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Leachianone G has multiple uses in the medical field. Research indicates that it has antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral activities . For some bacterial and viral infections, Leachianone G can have a certain therapeutic effect . Additionally, this compound may also have anticancer properties and regulate blood sugar and blood pressure .
Eigenschaften
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOYLFNGTSLAAZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317639 | |
| Record name | Leachianone G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leachianone G | |
CAS RN |
152464-78-3 | |
| Record name | Leachianone G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152464-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leachianone G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Leachianone G and where is it found?
A1: Leachianone G is a prenylated flavanone, a type of flavonoid naturally occurring in several plant species. It has been isolated from Sophora flavescens [, , ], Desmodium caudatum [], Schisandra sphenanthera [], and Cudrania tricuspidata [].
Q2: How is Leachianone G biosynthesized in Sophora flavescens?
A2: In Sophora flavescens, Leachianone G is a biosynthetic intermediate in the production of sophoraflavanone G. The pathway involves a series of enzymatic steps starting with (2S)-naringenin. First, naringenin 8-dimethylallyltransferase catalyzes the addition of a dimethylallyl group to naringenin. This is followed by hydroxylation by 8-dimethylallylnaringenin 2'-hydroxylase. Finally, Leachianone G 2′′-dimethylallyltransferase adds another dimethylallyl group, ultimately yielding sophoraflavanone G [, ].
Q3: What is interesting about the enzymes involved in Leachianone G biosynthesis?
A3: Research suggests that the enzymes involved in Leachianone G biosynthesis are localized in different cellular compartments []. Naringenin 8-dimethylallyltransferase and Leachianone G 2′′-dimethylallyltransferase are found in plastids, while 8-dimethylallylnaringenin 2′-hydroxylase is associated with the endoplasmic reticulum. This compartmentalization suggests a coordinated effort between these organelles in the formation of the lavandulyl group characteristic of this class of compounds.
Q4: What is the significance of adding cork tissue to Sophora flavescens cell cultures in relation to Leachianone G?
A4: Adding cork tissue to Sophora flavescens cell cultures enhances the production and accumulation of both 8-prenylnaringenin and Leachianone G, which are key intermediates in sophoraflavanone G biosynthesis. This suggests a potential role for cork tissue in manipulating the production of specific flavonoids in plant cell cultures [].
Q5: Has the total synthesis of Leachianone G been achieved?
A5: Yes, the first total synthesis of (±)-Leachianone G has been successfully accomplished []. This involved the condensation of a specific acetophenone derivative with a protected benzaldehyde, followed by cyclization and deprotection steps.
Q6: What biological activities have been reported for Leachianone G?
A6: Leachianone G has demonstrated antioxidant activities in various assays, including ABTS, peroxynitrite (ONOO-), and total reactive oxygen species (ROS) assays []. It also shows inhibitory activity against BACE1, an enzyme implicated in Alzheimer’s disease []. Additionally, it has been investigated for its potential against Acinetobacter baumannii, although its antibacterial activity appears modest compared to other compounds isolated from the same source [].
Q7: Have any computational chemistry studies been performed on Leachianone G?
A9: Yes, Leachianone G has been included in molecular docking studies investigating its potential as a pancreatic lipase inhibitor [] and as an anti-breast cancer agent targeting the estrogen receptor alpha []. These studies provide preliminary insights into its potential binding interactions but require further experimental validation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



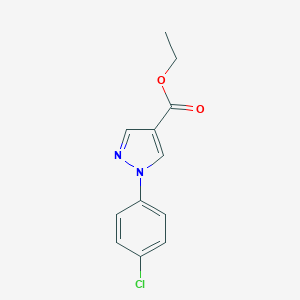
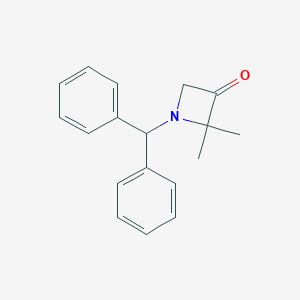

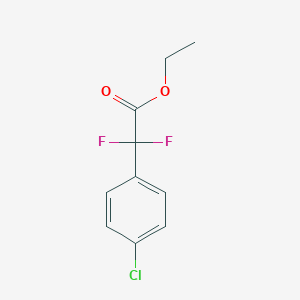



![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

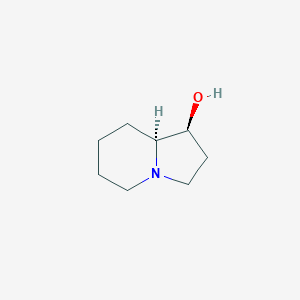
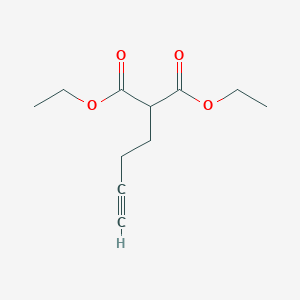

![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)
